molecular formula C21H40N2O2 B12940775 1,1'-Imidazolidine-1,3-diyldinonan-1-one CAS No. 32634-10-9

1,1'-Imidazolidine-1,3-diyldinonan-1-one

Cat. No.: B12940775
CAS No.: 32634-10-9
M. Wt: 352.6 g/mol
InChI Key: VWSOUVLYEFQBTQ-UHFFFAOYSA-N
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Description

1,1'-Imidazolidine-1,3-diyldinonan-1-one is a bicyclic organic compound featuring a central imidazolidine ring substituted with two nonan-1-one groups at the 1 and 3 positions. The imidazolidine core is a five-membered saturated heterocycle containing two nitrogen atoms.

Properties

CAS No.

32634-10-9

Molecular Formula

C21H40N2O2

Molecular Weight

352.6 g/mol

IUPAC Name

1-(3-nonanoylimidazolidin-1-yl)nonan-1-one

InChI

InChI=1S/C21H40N2O2/c1-3-5-7-9-11-13-15-20(24)22-17-18-23(19-22)21(25)16-14-12-10-8-6-4-2/h3-19H2,1-2H3

InChI Key

VWSOUVLYEFQBTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)N1CCN(C1)C(=O)CCCCCCCC

Origin of Product

United States

Preparation Methods

The synthesis of 1,1’-Imidazolidine-1,3-diyldinonan-1-one typically involves the reaction of 1,2-diamines with carbonyl compounds. One common method includes the direct incorporation of the carbonyl group into 1,2-diamines, often facilitated by catalysts such as tetramethylphenylguanidine (PhTMG) and diphenylphosphoryl azide (DPPA) in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

1,1’-Imidazolidine-1,3-diyldinonan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the imidazolidine ring can be modified by introducing different substituents. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure selectivity and efficiency.

Scientific Research Applications

1,1’-Imidazolidine-1,3-diyldinonan-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 1,1’-Imidazolidine-1,3-diyldinonan-1-one involves its interaction with specific molecular targets. The imidazolidine ring can interact with enzymes and receptors, modulating their activity. The compound’s tertiary amide groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

The following analysis compares 1,1'-Imidazolidine-1,3-diyldinonan-1-one with structurally related imidazolidine derivatives, focusing on molecular geometry, substituent effects, and applications.

Structural and Conformational Analysis
Compound Name Molecular Formula Key Substituents Conformation/Geometry Reference
This compound C₁₉H₃₄N₂O₂ Nonan-1-one groups Likely adopts an envelope conformation due to steric bulk of alkyl chains; dihedral angles uncharacterized. N/A
1,1'-[Imidazolidine-1,3-diylbis(methylene)]bis(1H-benzotriazole) C₁₇H₁₈N₈ Benzotriazole groups Envelope conformation; dihedral angle between benzotriazole rings: 71.65°; stabilized by C–H⋯N and C–H⋯π interactions.
Di-tert-butyl imidazolidine-1,3-dicarboxylate C₁₃H₂₄N₂O₄ tert-Butyl ester groups Bulky ester groups likely enforce a rigid, planar imidazolidine ring; no direct conformational data available.
1,3-Divinyl-2-imidazolidinone C₇H₁₀N₂O Vinyl groups Electron-deficient imidazolidinone core; vinyl substituents enable polymerization or crosslinking reactions.
1,3-Dimethyl-2-imidazolidinone C₅H₁₀N₂O Methyl groups Planar ring due to conjugation with ketone; used as a polar aprotic solvent (e.g., in pharmaceuticals).

Key Observations :

  • Substituent Effects: Nonan-1-one groups in the target compound introduce significant steric hindrance compared to benzotriazole or methyl substituents. This may reduce solubility in polar solvents but enhance affinity for hydrophobic environments .
  • Conformational Flexibility : The benzotriazole derivative exhibits a defined helical chain structure due to C–H⋯N interactions, whereas bulkier tert-butyl esters likely restrict ring flexibility .
  • Reactivity: Vinyl-substituted imidazolidinones (e.g., 1,3-Divinyl-2-imidazolidinone) are reactive in polymerization, whereas ketone-containing derivatives (e.g., 1,3-dimethyl-2-imidazolidinone) are more chemically stable .
Physicochemical and Functional Properties
Property This compound 1,3-Dimethyl-2-imidazolidinone Di-tert-butyl imidazolidine-1,3-dicarboxylate
Polarity Low (long alkyl chains) High (polar ketone group) Moderate (ester groups)
Melting Point Likely >100°C (estimated) 38–42°C (liquid at room temp.) Not reported
Applications Potential surfactants or lipid carriers Solvent in drug synthesis Protecting group in organic synthesis

Notes:

  • The dimethyl variant (1,3-Dimethyl-2-imidazolidinone) is widely used in pharmaceutical formulations due to its high polarity and thermal stability .
  • The tert-butyl ester derivative serves as a protective group for amines in peptide synthesis, leveraging its steric bulk to prevent undesired reactions .

Biological Activity

Overview

1,1'-Imidazolidine-1,3-diyldinonan-1-one is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₂₄N₂O
  • Molecular Weight : 240.36 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is thought to inhibit specific enzymes and modulate receptor activity, leading to various physiological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could influence receptor activity, impacting signaling pathways crucial for cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties, particularly against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

Emerging evidence points to the compound's ability to inhibit cancer cell proliferation. In vitro studies have shown promising results in reducing the viability of various cancer cell lines.

Research Findings and Case Studies

StudyFindings
In Vitro Antimicrobial Activity The compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Anticancer Activity In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability .
Mechanistic Insights Further research revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

To better understand its unique properties and potential applications, a comparison with structurally similar compounds is useful.

CompoundBiological ActivityNotes
Benzimidazole Derivatives Antiviral and anticancer activitiesKnown for diverse biological activities but structurally different from imidazolidines.
Thiazolidinediones Antidiabetic effectsShare some structural features but differ significantly in their mechanisms of action.

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